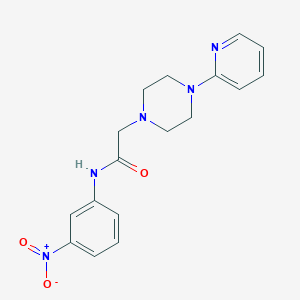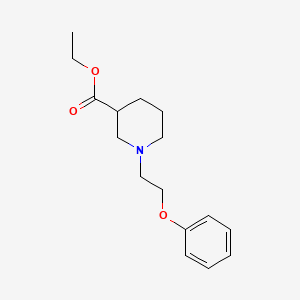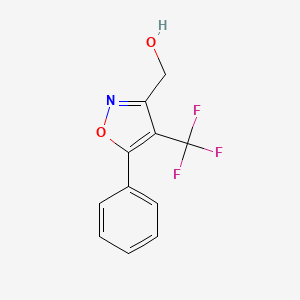
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
概要
説明
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom and a trifluoromethoxyphenyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-imidazole and 4-trifluoromethoxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromo-1H-imidazole with 4-trifluoromethoxyphenylboronic acid.
Reaction Conditions: The reaction is typically conducted in a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce imidazole N-oxides .
科学的研究の応用
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications, including:
作用機序
The mechanism of action of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxyphenyl group but lacks the imidazole ring.
4-Trifluoromethoxyphenylboronic acid: This compound is used as a precursor in the synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole.
Uniqueness
This compound is unique due to the combination of the bromine atom, trifluoromethoxyphenyl group, and imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
特性
分子式 |
C10H6BrF3N2O |
|---|---|
分子量 |
307.07 g/mol |
IUPAC名 |
4-bromo-1-[4-(trifluoromethoxy)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2O/c11-9-5-16(6-15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H |
InChIキー |
JDDSQGPWIJFHKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(N=C2)Br)OC(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B8411250.png)





